Ethyl 2-methoxy-6-methylbenzoate
Overview
Description
Ethyl 2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
Ethyl 2-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-6-methylbenzoate can be synthesized through the esterification of 2-methoxy-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: 2-methoxy-6-methylbenzoic acid.
Reduction: 2-methoxy-6-methylbenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Ethyl 2-methoxy-6-methylbenzoate can be compared with other similar compounds such as:
Methyl 2-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methoxybenzoate: Lacks the methyl group on the benzene ring.
Ethyl 2-hydroxy-6-methylbenzoate: Contains a hydroxyl group instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Properties
IUPAC Name |
ethyl 2-methoxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)10-8(2)6-5-7-9(10)13-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSLEBNODXANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343629 | |
Record name | Ethyl 2-methoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6520-83-8 | |
Record name | Benzoic acid, 2-methoxy-6-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6520-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-methoxy-6-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-methoxy-6-methylbenzoate in the synthesis of complex molecules?
A1: this compound serves as a valuable starting material for synthesizing complex polycyclic compounds. [, ] Its structure allows for further chemical transformations, particularly the benzene ring's functional groups. For instance, in the synthesis of 12a-deoxypillaromycinone, it acts as a precursor for the construction of a tetracyclic ring system. [] This is achieved through a four-step annulation reaction with enones derived from furfural. []
Q2: How is this compound used in the synthesis of 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone?
A2: this compound serves as the starting point for the synthesis of 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone. [] It undergoes a series of reactions, including oxidation to form the corresponding 3-hydroxyisobenzofuranone. This intermediate then reacts with thiophenol, followed by oxidation to finally yield the desired 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone. [] This compound is known for its utility in regioselectively synthesizing 1,4-dihydroxy-2,3-disubstituted naphthalenes. []
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